1-(4-Hydroxy-3-dimethylamino-phenyl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of p-hydroxyacetophenone (4-hydroxyacetophenone) with dimethylamine . The nucleophilic attack of dimethylamine on the carbonyl group of p-hydroxyacetophenone leads to the formation of 1-(4-Hydroxy-3-dimethylamino-phenyl)ethanone .
Molecular Structure Analysis
The molecular structure consists of a phenyl ring substituted with a hydroxyl group at the para position and a dimethylamino group at the meta position. The carbonyl group (C=O) is attached to the ethyl group, resulting in the ketone functionality .
Chemical Reactions Analysis
1-(4-Hydroxy-3-dimethylamino-phenyl)ethanone can participate in various chemical reactions, including nucleophilic substitutions, acylation reactions, and condensations. Its reactivity is influenced by the electron-donating properties of the dimethylamino group and the phenolic hydroxyl group .
Physical And Chemical Properties Analysis
Scientific Research Applications
Applications in Fluorescence and Sensing
- Fluorescence Properties and Physicochemical Investigations : The compound 1-(4-Hydroxy-3-dimethylamino-phenyl)ethanone and its derivatives exhibit unique solvatochromic properties with varied fluorescence and absorption characteristics in different solvents. This attribute makes them suitable for use as probes in the determination of critical micelle concentration and as quenchers in micellar solutions. Such applications are significant in the fields of material sciences and biochemistry for studying molecular interactions and structures (Khan, Asiri, & Aqlan, 2016).
Applications in Synthesis and Material Sciences
- Synthesis of Heterocycles and Isoflavones : The compound has been utilized in the synthesis of various heterocycles and isoflavones, demonstrating its versatility in organic synthesis. It acts as a precursor in reactions leading to a range of bioactive compounds with potential applications in medicinal chemistry and drug design (Moskvina, Shilin, & Khilya, 2015).
Applications in Pharmaceutical and Medicinal Chemistry
- Antimicrobial Activity : Derivatives of 1-(4-Hydroxy-3-dimethylamino-phenyl)ethanone have been synthesized and tested for antimicrobial activity. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential use in developing new antimicrobial agents (Wanjari, 2020; Malhotra et al., 2013).
Applications in Organic Electronics and Optoelectronics
- Nonlinear Optical Properties : Certain derivatives of 1-(4-Hydroxy-3-dimethylamino-phenyl)ethanone exhibit nonlinear optical properties, which are crucial in the development of optical devices like optical limiters. These properties are essential in areas such as photonics and optoelectronics, where materials with such characteristics are highly sought after (Rahulan et al., 2014).
Applications in Analytical Chemistry
- Sensing Applications : The compound and its derivatives have been utilized in developing colorimetric and fluorescent sensors for various metal ions. These materials are valuable in environmental monitoring and analytical chemistry, where selective and sensitive detection of specific ions is crucial (Soufeena & Aravindakshan, 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[3-(dimethylamino)-4-hydroxyphenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(12)8-4-5-10(13)9(6-8)11(2)3/h4-6,13H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJFZWYCMCZYSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-3-dimethylamino-phenyl)ethanone |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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